3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a piperidine ring, and a difluorophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through an acylation reaction, using 2,4-difluorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has been investigated for its activity against certain types of cancer, bacterial infections, and neurological disorders due to its ability to modulate specific molecular pathways.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, while the quinazolinone core can modulate the compound’s overall biological activity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-phenylacetyl)piperidin-3-yl)quinazolin-4(3H)-one: Lacks the difluorophenyl group, resulting in different biological activity and reactivity.
3-(1-(2-(2,4-dichlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and biological effects.
Uniqueness
The presence of the difluorophenyl group in 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c22-15-8-7-14(18(23)11-15)10-20(27)25-9-3-4-16(12-25)26-13-24-19-6-2-1-5-17(19)21(26)28/h1-2,5-8,11,13,16H,3-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOYRNPRJKGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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